3-(Morpholinomethyl)benzoic acid hydrochloride

描述

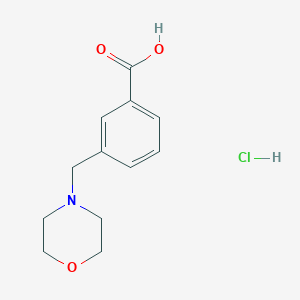

3-(Morpholinomethyl)benzoic acid hydrochloride (CAS: 137605-80-2) is a benzoic acid derivative featuring a morpholinomethyl group (-CH₂-morpholine) at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₆ClNO₃, with a molecular weight of 257.714 g/mol . The compound is often supplied as a hydrate, enhancing its stability and solubility in aqueous solutions.

属性

IUPAC Name |

3-(morpholin-4-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13;/h1-3,8H,4-7,9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMMCPQFAXOMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640203 | |

| Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137605-80-2 | |

| Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)benzoic acid hydrochloride typically involves the reaction of methyl 3-bromomethyl benzoate with morpholine. The reaction is carried out in dichloromethane, followed by hydrolysis to yield the desired product. The reaction conditions include:

Solvent: Dichloromethane

Reagent: Morpholine

Temperature: Room temperature

Reaction Time: 12 hours

The crude product is then hydrolyzed using sodium hydroxide in methanol, followed by acidification to obtain 3-(Morpholinomethyl)benzoic acid, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

3-(Morpholinomethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The morpholinomethyl group can be oxidized to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Corresponding amine

Substitution: Halogenated benzoic acid derivatives

科学研究应用

Industrial Production

Industrial methods may utilize continuous flow reactors for optimized production, ensuring high yield and quality consistency.

Medicinal Chemistry

3-(Morpholinomethyl)benzoic acid hydrochloride is primarily used as an intermediate in synthesizing pharmaceutical compounds. Its applications include:

- Antidepressants : It contributes to the development of drugs targeting serotonin receptors.

- Anxiolytics : The compound's structure allows it to interact with neurotransmitter systems involved in anxiety regulation.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions:

- Esterification : Reacting with alcohols to form esters.

- Substitution Reactions : The benzoic acid moiety can undergo electrophilic aromatic substitutions.

Biological Research

The compound is valuable in biological studies due to its potential enzyme inhibition properties:

- Enzyme Inhibition : It can bind to active sites of enzymes, potentially serving as a lead compound for drug development targeting specific enzymes involved in disease pathways.

- Receptor Binding Studies : Investigations into its interaction with receptors provide insights into its pharmacological effects.

Research indicates that this compound may have significant biological activities:

- Analgesic Effects : Preliminary studies suggest it may modulate pain perception pathways.

- Anti-inflammatory Properties : Its interaction with inflammatory mediators could make it a candidate for developing anti-inflammatory drugs.

作用机制

The mechanism of action of 3-(Morpholinomethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, as a derivative of benzoic acid, it can inhibit enzymes by binding to their active sites. The morpholinomethyl group enhances its binding affinity and specificity towards certain receptors and enzymes, making it a valuable compound in drug design and development .

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Reactivity and Solubility The morpholinomethyl group in the primary compound enhances solubility in polar solvents (e.g., water, DMSO) due to its oxygen and nitrogen atoms, whereas the methylaminomethyl group in ’s ester derivative reduces polarity, favoring organic solvents like dichloromethane . The carboxylic acid group in this compound increases acidity (predicted pKa ~2-3) compared to its methyl ester analog, which is neutral and more lipophilic .

Structural Isomerism and Bioactivity Substitution position significantly impacts bioactivity. For example, 3-substituted isomers (e.g., 3-(Morpholinomethyl)benzoic acid) may exhibit different binding affinities compared to 2-substituted analogs (e.g., 3-Methyl-2-(methylamino)benzoic acid hydrochloride) due to steric and electronic effects .

Applications in Drug Development

- The boronic acid derivative () is specialized for cross-coupling reactions in medicinal chemistry, unlike the carboxylic acid derivatives, which are more commonly used in direct enzyme inhibition or as zwitterionic motifs .

- The methyl ester in serves as a protective group for carboxylic acids, enabling selective reactivity in multi-step syntheses .

Safety and Handling Compounds with primary amines (e.g., 3-(Methylamino)benzoic acid hydrochloride) may pose higher reactivity risks compared to morpholine-containing derivatives, which are stabilized by the cyclic structure .

Research Findings and Trends

- Synthetic Utility: The morpholinomethyl group is increasingly favored in kinase inhibitor design due to its ability to occupy hydrophobic pockets while maintaining solubility .

- Market Dynamics: Derivatives like 4-[3-(Dibutylamino)propoxy]benzoic acid hydrochloride (DBBA) highlight the commercial demand for structurally complex benzoic acid analogs in agrochemicals and material science .

生物活性

3-(Morpholinomethyl)benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer research. This article delves into its synthesis, mechanism of action, biological effects, and comparative studies with related compounds.

The synthesis of this compound typically involves the reaction of methyl 3-bromomethyl benzoate with morpholine in dichloromethane, followed by hydrolysis to yield the desired product. The reaction conditions include:

- Solvent: Dichloromethane

- Reagent: Morpholine

- Temperature: Room temperature

- Reaction Time: 12 hours

The crude product undergoes hydrolysis using sodium hydroxide in methanol, followed by acidification to obtain the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. As a derivative of benzoic acid, it can inhibit enzymes by binding to their active sites. The morpholinomethyl group enhances its binding affinity and specificity towards certain receptors and enzymes, making it a valuable compound in drug design and development.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effects on non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The compound showed IC50 values ranging from 1.48 µM to 47.02 µM against these cell lines, indicating potent inhibitory effects on cancer cell proliferation .

Table 1: Antiproliferative Activity Against NSCLC Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Morpholinomethyl)benzofuran | A549 | 1.48 - 47.02 |

| NCI-H23 | 0.49 - 68.9 |

The most potent derivatives were further investigated for their effects on cell cycle progression and apoptosis, revealing that they induce significant apoptotic effects in treated cells . For instance, compound 16a exhibited an IC50 comparable to staurosporine, a known potent anticancer agent.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its role in enzyme inhibition. The compound's ability to bind to active sites of various enzymes makes it a candidate for further exploration in biochemical pathways relevant to disease mechanisms.

Comparative Studies

When compared to similar compounds such as 3-(Aminomethyl)benzoic acid hydrochloride and 3-(Piperidin-1-ylmethyl)benzoic acid hydrochloride , this compound shows unique properties due to the presence of the morpholine ring. This structural feature enhances solubility and stability, contributing to its distinct reactivity patterns and biological activities.

Table 2: Comparison with Similar Compounds

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Morpholine ring enhances solubility | Potent anticancer activity |

| 3-(Aminomethyl)benzoic acid hydrochloride | Amino group | Moderate activity |

| 3-(Piperidin-1-ylmethyl)benzoic acid hydrochloride | Piperidine ring | Variable activity |

常见问题

Q. Key Parameters :

Q. Resolution Steps :

Standardize Solvents : Use deuterated DMSO or DO for consistent comparisons.

Control Hydration : Dry samples under vacuum (40°C, 12h) before analysis.

Cross-Validate : Compare with computational predictions (e.g., DFT for NMR shifts).

Advanced: What are the potential applications of this compound in medicinal chemistry, and how can its bioactivity be mechanistically studied?

Methodological Answer:

The morpholine group enhances blood-brain barrier penetration, making it relevant for CNS drug development. Applications include:

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays.

- Receptor Binding : Use surface plasmon resonance (SPR) to measure affinity for targets like GABA receptors.

Q. Mechanistic Study Design :

Molecular Docking : Map interactions between the benzoic acid moiety and catalytic sites.

ADME Profiling : Assess metabolic stability in liver microsomes and permeability in Caco-2 cells.

Q. Process Analytical Technology (PAT) :

- In-line FTIR : Monitor reaction progress in real time.

- Crystallization Control : Adjust cooling rates to prevent amorphous solid formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。